N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O5/c21-13-1-3-16(15(22)6-13)27-10-19(25)23-8-12-5-20(26)24(9-12)14-2-4-17-18(7-14)29-11-28-17/h1-4,6-7,12H,5,8-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDKVSHGWFHFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and diabetes management. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the coupling of benzo[d][1,3]dioxole derivatives with oxopyrrolidine and dichlorophenoxy acetamide moieties. The synthetic route is crucial for achieving the desired pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The anticancer activity is often linked to the inhibition of the epidermal growth factor receptor (EGFR), which plays a pivotal role in cell proliferation and survival. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells through pathways involving Bax and Bcl-2 proteins .
- Case Studies : A study on bis-benzo[d][1,3]dioxol compounds reported IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7), demonstrating their potency compared to standard drugs like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Bis-benzo[d][1,3]dioxol derivative | HepG2 | 2.38 | |
| Bis-benzo[d][1,3]dioxol derivative | HCT116 | 1.54 | |
| Bis-benzo[d][1,3]dioxol derivative | MCF7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 |
Antidiabetic Activity
Additionally, related compounds have been evaluated for their antidiabetic potential:
- α-Amylase Inhibition : In vitro studies have demonstrated that certain benzodioxole derivatives exhibit strong α-amylase inhibitory activity with IC50 values as low as 0.68 µM. This suggests potential use in managing postprandial hyperglycemia .
Safety Profile
The safety profile of this compound has been assessed through cytotoxicity studies across various normal cell lines. Notably, compounds derived from similar frameworks showed minimal cytotoxic effects on normal cells (IC50 > 150 µM), indicating a favorable therapeutic index .
Q & A
Q. What are the critical steps in synthesizing this compound, and how is purity ensured at each stage?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Coupling of precursors : Use of coupling agents (e.g., chloroacetyl chloride) under inert atmospheres to attach the benzo[d][1,3]dioxole and dichlorophenoxy moieties.
Ring formation : Controlled cyclization of the pyrrolidinone ring using bases like triethylamine in solvents such as DMF .
Purification : Column chromatography or recrystallization to isolate intermediates.
- Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step to track reaction progress .
- Final Characterization : Nuclear Magnetic Resonance (NMR; 1H, 13C) and mass spectrometry (MS) to confirm structural integrity .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H and 13C NMR : Assign peaks to verify aromatic protons (benzo[d][1,3]dioxole at δ 6.7–6.9 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and acetamide groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragment patterns matching the expected molecular formula .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bends .
Q. What preliminary biological assays are recommended for initial pharmacological screening?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination .
- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase using fluorometric/colorimetric assays .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess baseline toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables:
- Solvent polarity (DMF vs. THF) to balance reaction rate and side-product formation .
- Temperature (40–80°C) for cyclization efficiency .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance coupling reactions .
- Real-Time Monitoring : In-line HPLC or FTIR to adjust conditions dynamically during synthesis .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assay Conditions :
Use identical cell lines/pathogen strains across studies.
Control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm activity with alternative assays (e.g., SPR for binding affinity if enzyme inhibition is disputed) .
- Stability Testing : Incubate the compound in assay buffers (pH 7.4, 37°C) and quantify degradation via LC-MS to rule out false negatives .
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on pockets accommodating the dichlorophenoxy group .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR Modeling : Corrogate electronic parameters (logP, H-bond donors) with bioactivity data to identify critical pharmacophores .
Q. How does the benzo[d][1,3]dioxole moiety influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
Synthesize analogs replacing the dioxole ring with methoxy or halogens.
Compare logP (lipophilicity) and cellular uptake (Caco-2 permeability assay) .
- Metabolic Stability : Incubate with liver microsomes to evaluate if the dioxole group enhances resistance to oxidative metabolism .
Q. What strategies mitigate instability in physiological buffers?
- Methodological Answer :
- Degradation Pathway Mapping : Use LC-MS to identify hydrolysis products (e.g., cleavage of the acetamide bond) .
- Prodrug Design : Modify labile groups (e.g., esterify the pyrrolidinone carbonyl) to enhance serum stability .
- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (trehalose) for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
